An In-Depth Technical Guide to 4-(2-Bromopropyl)-2-methylquinoline: A Privileged Scaffold for Drug Discovery
An In-Depth Technical Guide to 4-(2-Bromopropyl)-2-methylquinoline: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides a comprehensive overview of 4-(2-Bromopropyl)-2-methylquinoline (CAS Number: 1498887-19-6), a derivative with significant potential in drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes established knowledge of the quinoline scaffold, its chemical reactivity, and its broad pharmacological activities to present a predictive yet authoritative guide. We will explore its structural features, potential synthetic routes, physicochemical properties, and prospective applications, with a focus on providing actionable insights for researchers in the field.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, first isolated from coal tar in 1834.[1] Their versatile chemical nature and ability to interact with a wide range of biological targets have established them as "privileged scaffolds" in drug discovery.[2][3] This has led to the development of a diverse array of drugs with applications including:
-
Antimalarial agents: Chloroquine and quinine are classic examples of quinoline-based antimalarials.[1]
-
Antibacterial agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin, are widely used to treat bacterial infections.[1][3]
-
Anticancer agents: Camptothecin and its analogs are potent topoisomerase inhibitors used in cancer chemotherapy.[1]
-
Anti-inflammatory agents: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties.[1]
The biological activity of quinoline derivatives can be finely tuned by introducing various substituents at different positions of the ring system. The subject of this guide, 4-(2-Bromopropyl)-2-methylquinoline, possesses two key substituents: a methyl group at the 2-position and a 2-bromopropyl group at the 4-position. These features are expected to impart specific chemical and pharmacological properties, making it a valuable intermediate for the synthesis of novel bioactive molecules.
Molecular Structure and Physicochemical Properties
The structure of 4-(2-Bromopropyl)-2-methylquinoline combines the aromatic, heterocyclic quinoline core with alkyl and bromo functionalities.
Caption: Chemical structure of 4-(2-Bromopropyl)-2-methylquinoline.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Description |
| Molecular Formula | C13H14BrN | The elemental composition of the molecule. |
| Molecular Weight | 264.16 g/mol | The mass of one mole of the substance. |
| LogP | >3.0 | A measure of lipophilicity, indicating good potential for membrane permeability. |
| Boiling Point | Not available | |
| Melting Point | Not available |
Note: These properties are predicted based on the chemical structure and have not been experimentally determined from the available search results.
The presence of the bromine atom makes the 2-position of the propyl chain susceptible to nucleophilic substitution, a key feature for further chemical modification. The methyl group at the 2-position can influence the reactivity of the quinoline ring and provide a steric handle for molecular recognition by biological targets.
Synthesis Strategies
Caption: Retrosynthetic analysis for 4-(2-Bromopropyl)-2-methylquinoline.
A potential forward synthesis could proceed as follows:
Step 1: Combes Synthesis of 2-Methyl-4-hydroxyquinoline
The Combes synthesis is a classic method for preparing quinolines.[4] It involves the acid-catalyzed reaction of an aniline with a β-diketone. In this case, aniline would be reacted with ethyl acetoacetate to form the enamine intermediate, which then undergoes cyclization in the presence of a strong acid like sulfuric acid to yield 2-methyl-4-hydroxyquinoline.
Step 2: Conversion to 4-Bromo-2-methylquinoline
The hydroxyl group at the 4-position can be converted to a bromine atom using a standard brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).[5]
Step 3: Introduction of the Propyl Side Chain
The 4-bromo-2-methylquinoline can then undergo a cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable organometallic reagent containing the propen-2-yl group to yield 4-(prop-1-en-2-yl)-2-methylquinoline.
Step 4: Hydrobromination of the Alkene
Finally, the double bond of the propenyl group can be hydrobrominated using hydrogen bromide (HBr) to afford the target molecule, 4-(2-Bromopropyl)-2-methylquinoline. The regioselectivity of this addition would be expected to follow Markovnikov's rule, placing the bromine atom at the more substituted carbon.
Potential Applications in Drug Discovery
The structural features of 4-(2-Bromopropyl)-2-methylquinoline suggest its utility as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The reactive bromine atom serves as a handle for introducing various functionalities through nucleophilic substitution.
4.1. Anticancer Drug Development
Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerase and kinase signaling pathways.[1][3] The 2-methylquinoline scaffold can be elaborated to target kinases involved in cell proliferation and survival.[3] The 4-(2-bromopropyl) moiety can be functionalized with different nucleophiles (e.g., amines, thiols, azides) to generate a library of compounds for screening against various cancer cell lines.
4.2. Antibacterial Agents
The quinolone class of antibiotics, which are structurally related to quinolines, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] Functionalization of the 4-(2-Bromopropyl)-2-methylquinoline core could lead to the development of novel antibacterial agents with improved efficacy or activity against resistant strains.
4.3. Kinase Inhibitors
The quinoline core is a privileged structure in the design of kinase inhibitors.[3] The bromine at the propyl side chain allows for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.
Caption: Potential therapeutic applications of 4-(2-Bromopropyl)-2-methylquinoline derivatives.
Analytical Characterization
The characterization of 4-(2-Bromopropyl)-2-methylquinoline and its derivatives would rely on a suite of standard analytical techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons of the quinoline ring, the methyl group, and the diastereotopic protons of the bromopropyl chain. |
| ¹³C NMR | Determination of the carbon skeleton. | Resonances for all 13 carbon atoms, with chemical shifts indicative of their electronic environment. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic isotopic patterns for bromine. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[6][7] | A single major peak indicating the purity of the compound. Retention time will depend on the column and mobile phase used.[6] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C, C=N, and C-Br bonds. |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and analysis of 4-(2-Bromopropyl)-2-methylquinoline and its derivatives.
6.1. General Protocol for Nucleophilic Substitution
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Dissolve 4-(2-Bromopropyl)-2-methylquinoline (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Add the desired nucleophile (1.1-1.5 equivalents).
-
If necessary, add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HBr byproduct.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
6.2. Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.[7]
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 225 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Quantification: Create a calibration curve using standard solutions of known concentrations.[6]
Caption: General workflow for the synthesis of derivatives from 4-(2-Bromopropyl)-2-methylquinoline.
Conclusion and Future Directions
4-(2-Bromopropyl)-2-methylquinoline represents a promising, yet underexplored, building block in medicinal chemistry. Its synthesis is achievable through established methodologies, and its reactive handle provides a gateway to a vast chemical space of novel quinoline derivatives. The insights provided in this guide, based on the extensive literature of the quinoline scaffold, strongly suggest that this compound and its derivatives warrant further investigation for their potential therapeutic applications. Future research should focus on the development of efficient and scalable synthetic routes, the exploration of its reactivity with a diverse range of nucleophiles, and the systematic evaluation of the biological activities of the resulting compounds.
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- Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica.
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- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI.
- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate - Benchchem.
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